molecular formula C7H9N3 B1397050 1-(Pyrazin-2-YL)cyclopropan-1-amine CAS No. 1159734-56-1

1-(Pyrazin-2-YL)cyclopropan-1-amine

Numéro de catalogue: B1397050
Numéro CAS: 1159734-56-1
Poids moléculaire: 135.17 g/mol
Clé InChI: KMEKESGKPAVRFO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(Pyrazin-2-YL)cyclopropan-1-amine is a chemical compound with the molecular formula C7H9N3 and a molecular weight of 135.17 . It is also known as Pyrazinamycin or PZA, a synthetic antibiotic that belongs to the pyrazine group of compounds.


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest in various studies . For instance, a versatile strategy for synthesizing a wide range of unsymmetrically 1,3-difunctionalized BCP derivatives has been reported, focusing especially on the recently developed radical multicomponent carboamination of [1.1.1]propellane .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropane ring attached to a pyrazine ring via an amine group . The InChIKey of the compound is OBSRDFSSNGPUIY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 135.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 51.8 Ų . The exact mass and monoisotopic mass of the compound are both 135.079647300 g/mol .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

  • Facile Synthesis of Triazolo[4,3-a]pyrazin-3-amines : A novel synthetic method involving oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives to produce [1,2,4]triazolo[4,3-a]pyrazin-3-amines. This process is optimized to obtain various halogenated pyrazines successfully (Li et al., 2019).

  • Synthesis of Pyrazine Derivatives : Development of a two-stage process for synthesizing 6-methylpyrazine-2-yl-amines from commercially available materials, illustrating a straightforward and efficient access to these compounds (Colbon et al., 2008).

  • Ring Opening of Donor–Acceptor Cyclopropanes : Describes a method for ring-opening reactions of donor–acceptor cyclopropanes with various N-nucleophiles, useful in organic synthesis and assembling various N-heterocycles (Budynina et al., 2017).

Medical and Biological Applications

  • Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment : Synthesis of beta-amino amides incorporating fused heterocycles, including pyrazin derivatives, which are potent inhibitors of dipeptidyl peptidase IV for the treatment of type 2 diabetes (Kim et al., 2005).

  • Anti-inflammatory and Antioxidant Agents : Synthesis of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazoles showing potent anti-inflammatory and antioxidant activities, which could be significant for medical research (Shankar et al., 2017).

  • Antibacterial Activity : Novel derivatives of 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine synthesized for evaluating their antibacterial activity, highlighting the potential in developing new antibacterial agents (Prasad, 2021).

Optical and Electronic Applications

  • Optoelectronic Materials : The synthesis of dipyrrolopyrazine, and pyrrolothieno-pyrazine derivatives that have potential applications in organic optoelectronic materials, demonstrating their importance in the field of material sciences (Meti et al., 2017).

Orientations Futures

The future directions for the study of 1-(Pyrazin-2-YL)cyclopropan-1-amine could involve further exploration of its synthesis methods and potential applications. For instance, its potential as a synthetic antibiotic could be further investigated. Additionally, its role as a bioisostere in medicinal chemistry discovery research could be explored .

Propriétés

IUPAC Name

1-pyrazin-2-ylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7(1-2-7)6-5-9-3-4-10-6/h3-5H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEKESGKPAVRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of (1-Pyrazin-2-yl-cyclopropyl)-carbamic acid allyl ester (67 mg, 0.31 mmol) and morpholine (0.31 mL, 3.1 mmol) in THF (3 mL) was added Pd(PPh3)4 (27 mg, 0.02 mmol) and the yellow mixture was stirred at 50° C. for 3 h. The solvent was removed under a stream of N2 and the residue was purified by flash chromatography (silica, 4→7% MeOH/CH2Cl2) to give 6 mg of the title compound as an orange oil, m/z 136.04 [M+1]+.
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
27 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of allyl 1-(pyrazin-2-yl)cyclopropylcarbamate (0.12 g, 0.547 mmol, 1 eq) and morpholine (0.47 ml, 5.47 mmol, 10 eq) in THF (3 ml) was added Pd(PPh3)4 (0.038 g, 0.033 mmol, 0.06 eq), and the yellow mixture was stirred at 50° C. for 3 h. The solvent was removed under a stream of N2 and the residue was purified by flash chromatography using 4-7% of methanol in dichloromethane to give the compound as a yellow oil. Yield: 0.05 g (68.5%). 1H NMR (400 MHz, CD3OD): δ 1.17-1.20 (m, 2H), 1.36-1.38 (m, 2H), 8.36-8.37 (d, J=2.4 Hz, 1H), 8.49-8.50 (q, 1H), 8.85-8.85 (d, J=1.6 Hz, 1H). LCMS: (ES+) m/z=136.2 (M+H)+
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.038 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrazin-2-YL)cyclopropan-1-amine
Reactant of Route 2
1-(Pyrazin-2-YL)cyclopropan-1-amine
Reactant of Route 3
1-(Pyrazin-2-YL)cyclopropan-1-amine
Reactant of Route 4
1-(Pyrazin-2-YL)cyclopropan-1-amine
Reactant of Route 5
1-(Pyrazin-2-YL)cyclopropan-1-amine
Reactant of Route 6
1-(Pyrazin-2-YL)cyclopropan-1-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.